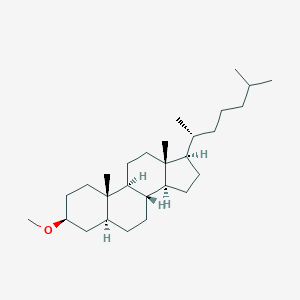

5alpha-Cholestane, 3beta-methoxy-

Description

5α-Cholestane (CAS: 481-21-0) is a saturated sterane derivative with the molecular formula C₂₇H₄₈ and a molecular weight of 372.67 g/mol. It is a key structural analog of cholesterol and serves as a reference compound in lipid research due to its stability and lack of double bonds . Physical properties include a melting point of 76–80°C, boiling point of 440.9°C at 760 mmHg, and a density of 0.91 g/cm³ . Its low vapor pressure (1.47×10⁻⁷ mmHg at 25°C) and solid-state stability make it suitable for laboratory standards .

Safety data indicate that 5α-Cholestane is classified as non-hazardous under EU regulations when pure, though industrial-grade material may carry warnings for skin/eye irritation (H315/H319) and acute toxicity (H302) .

Properties

CAS No. |

1981-90-4 |

|---|---|

Molecular Formula |

C28H50O |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C28H50O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

FMSSVYNONQQPON-PGAJIAHISA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C |

Synonyms |

Methyl 5α-cholestan-3β-yl ether |

Origin of Product |

United States |

Comparison with Similar Compounds

Cholestane-3β,5α,6β-Triol (Triol)

Structural Differences : Triol (C₂₇H₄₈O₃) features hydroxyl groups at positions 3β, 5α, and 6β, unlike 5α-Cholestane’s unmodified sterane backbone.

Biological Activity :

- Osteoblast Inhibition : Triol suppresses alkaline phosphatase activity and osteocalcin secretion in bone marrow stromal cells (MSCs), impairing bone formation .

- Apoptosis Promotion : Triol induces intracellular Ca²⁺ flux and reactive oxygen species (ROS) in MSCs, leading to apoptosis .

- Vascular Calcification : In vascular smooth muscle cells (VSMCs), Triol enhances calcification via ROS-mediated increases in alkaline phosphatase activity and apoptosis .

Physical Properties: Limited data exist, but its polarity likely reduces vapor pressure compared to 5α-Cholestane.

5α-Cholestane Epoxides

Structural Differences : Epoxides (e.g., 5,6α-epoxide) introduce an oxygen bridge at the 5,6 position, altering reactivity.

Biological Activity :

- Metabolic Precursor : Rat brain microsomes convert cholesteryl palmitate into 5,6-epoxides, which are further metabolized to Triol .

- Enzymatic Dependency : Epoxidation requires NADPH-dependent lipoperoxidation, unlike 5α-Cholestane’s inertness .

Physical Properties : Epoxides are more polar than 5α-Cholestane, affecting solubility and chromatographic behavior.

5α-Cholestanol (3β-Hydroxy-5α-Cholestane)

Structural Differences : A hydroxyl group at position 3β distinguishes it from 5α-Cholestane.

Biological Role :

- Membrane Component: Cholestanol is a minor component of cell membranes and a biomarker for cerebrotendinous xanthomatosis .

Physical Properties : Similar melting point (76–78°C) to 5α-Cholestane but higher polarity due to the hydroxyl group .

Data Tables

Table 1: Physical-Chemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure (25°C) |

|---|---|---|---|---|---|

| 5α-Cholestane | C₂₇H₄₈ | 76–80 | 440.9 | 0.91 | 1.47×10⁻⁷ mmHg |

| Cholestane-3β,5α,6β-Triol | C₂₇H₄₈O₃ | N/A | N/A | N/A | N/A |

| 5α-Cholestanol | C₂₇H₄₈O | 76–78 | N/A | N/A | N/A |

Notes

- Contradictions exist in safety classifications: 5α-Cholestane is labeled non-hazardous in some SDS but carries irritant warnings in others .

- Further research is needed to characterize the methoxy derivative and its bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.